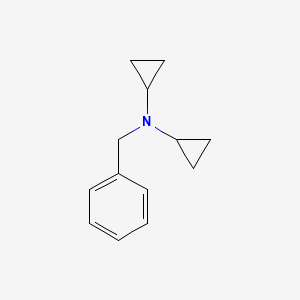

N-Benzyl-N-cyclopropylcyclopropanamine

Descripción general

Descripción

N-Benzyl-N-cyclopropylcyclopropanamine: is an organic compound with the molecular formula C13H17N It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is also bonded to two cyclopropyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-cyclopropylcyclopropanamine typically involves the reaction of benzylamine with cyclopropylcarbinol under specific conditions. One common method includes the use of a dehydrating agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired amine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Acid-Catalyzed Ring-Opening Reactions

Cyclopropanesulfonic acid derivatives facilitate acid-catalyzed ring-opening reactions. In studies involving cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkenes, pyridinium toluenesulfonate in methanol emerged as the optimal catalyst, yielding products via an S<sub>N</sub>2-like mechanism. Stereochemical analysis via X-ray crystallography confirmed exclusive formation of a single stereoisomer, ruling out carbocation intermediates or S<sub>N</sub>1 pathways .

Key Data:

| Substrate | Catalyst | Nucleophile | Yield (%) | Mechanism |

|---|---|---|---|---|

| 3-aza-2-oxabicyclo | Pyridinium toluenesulfonate | Methanol | 88–92 | S<sub>N</sub>2 |

Hydrolysis and Sulfene Formation

Cyclopropanesulfonyl chloride undergoes hydrolysis via competing mechanisms:

-

Below pH 7.2: S<sub>N</sub>2-S pathway with water (primary kinetic isotope effect = 2.6) .

-

Above pH 7.3: Base-induced elimination to form cyclopropanethione S,S-dioxide (sulfene), which reacts with hydroxide or water .

Mechanistic Pathways:

| Condition | Pathway | Products |

|---|---|---|

| Acidic (pH < 7) | S<sub>N</sub>2-S hydrolysis | Cyclopropanesulfonic acid |

| Basic (pH > 7) | Sulfene formation | Sulfonamides or rearranged adducts |

Cyclopropanation via Borrowing Hydrogen Strategy

Manganese-catalyzed cyclopropanation of allylic alcohols employs trifluoromethyl sulfones as carbene precursors. The reaction proceeds under mild conditions (60°C, 12 hours) with high diastereoselectivity (d.r. > 20:1) .

Optimized Conditions:

-

Catalyst: Manganese complex (1 mol%)

-

Base: KOtert-Bu (1.25 equiv)

-

Solvent: tert-Amyl alcohol

-

Yield: Up to 88%

Substrate Scope:

| Allylic Alcohol | Product Yield (%) | Application Example |

|---|---|---|

| Simple allyl alcohol | 88 | Bioactive molecule synthesis |

| Complex drug motifs | 34–50 | Ataluren, Rosuvastatin derivatives |

Radical–Polar Crossover Reactions

Cyclopropanesulfonic acid derivatives participate in radical-mediated alkylation processes. For example, tertiary alkyl carboxylic acids react with homoallyl chlorides under reductive conditions to form functionalized cyclopropanes. The reaction exhibits high diastereoselectivity for vicinal substituents but limited control at remote stereocenters .

Example:

-

Substrate: Gemfibrozil (fibrate drug)

-

Product Yield: 89%

-

Diastereoselectivity: >10:1

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

N-Benzyl-N-cyclopropylcyclopropanamine has been studied for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Research indicates that this compound acts as a suicide substrate for certain P450 enzymes, leading to the formation of cyclopropanone hydrate and other metabolites through a mechanism involving single electron transfer (SET) oxidation . This characteristic can be leveraged in drug design to develop compounds with specific metabolic profiles.

Case Study: Cytochrome P450 Interaction

In a study examining the metabolic fate of N-benzyl-N-cyclopropylamine (a related compound), it was found that the compound exhibited unique behaviors in terms of enzyme interaction and product formation. The study elucidated how the compound's structure influences its reactivity and metabolic pathways, providing insights for designing drugs that require specific metabolic activation or deactivation .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various chemical reactions, including amination processes that utilize cyclopropyl derivatives. The compound's structure allows for the exploration of new synthetic routes that could lead to other valuable derivatives in organic chemistry .

Table 1: Synthesis Overview

Enzyme Interaction Studies

Mechanistic Insights

The interaction of this compound with enzymes such as cytochrome P450 provides valuable insights into drug metabolism. The compound's ability to undergo SET oxidation suggests it could serve as a model for studying enzyme mechanisms and developing inhibitors or activators of these enzymes .

Potential Applications in Drug Development

Given its unique interaction profile, this compound may be utilized in the design of drugs targeting specific metabolic pathways or conditions where modulation of enzyme activity is desired. This could include applications in cancer therapy, where altered metabolism of chemotherapeutics can impact efficacy and safety profiles .

Mecanismo De Acción

The mechanism by which N-Benzyl-N-cyclopropylcyclopropanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. One notable mechanism is its role as a suicide inhibitor of cytochrome P450 enzymes. This involves a ring-opening mechanism facilitated by proton-coupled electron transfer, leading to the inactivation of the enzyme .

Comparación Con Compuestos Similares

- N-Benzylcyclopropylamine

- N-Cyclopropylcyclopropanamine

- N-Benzylamine

Comparison: N-Benzyl-N-cyclopropylcyclopropanamine is unique due to the presence of both benzyl and cyclopropyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the dual cyclopropyl groups may enhance its stability and reactivity in certain chemical reactions, making it a valuable compound for specific applications.

Actividad Biológica

N-Benzyl-N-cyclopropylcyclopropanamine (CAS Number: 246257-67-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, synthesis, and relevant case studies.

- Molecular Formula : C13H17N

- Molecular Weight : 187.281 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 271.5 ± 9.0 °C at 760 mmHg

- Flash Point : 107.9 ± 15.6 °C

These properties indicate that this compound is a stable compound suitable for various biological assays and applications in research.

This compound has been studied for its interaction with various biological targets, particularly in the context of neuropharmacology. Its structure suggests potential activity at neurotransmitter receptors, particularly those involved in cholinergic signaling pathways.

Cholinergic Activity : Research indicates that compounds with similar structural motifs can act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .

Biological Studies

- Neuroprotective Effects : In vitro studies have demonstrated that this compound exhibits neuroprotective properties against oxidative stress-induced neuronal cell death. This suggests potential therapeutic applications in neurodegenerative diseases .

- Antioxidant Activity : The compound has shown significant antioxidant activity, which may contribute to its neuroprotective effects. The presence of cyclopropyl groups has been linked to enhanced biological activity due to their unique steric and electronic properties .

-

Case Studies :

- A study on similar compounds indicated that they could modulate neurogenic pathways and exhibit multitarget effects, making them suitable candidates for drug development aimed at treating Alzheimer's disease .

- Another investigation highlighted the synthesis of related cyclopropyl derivatives that displayed notable biological activities, reinforcing the idea that cyclopropyl substitutions can enhance pharmacological profiles .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. The cyclopropyl moiety is often introduced via cyclopropanation reactions, which have been optimized to yield high purity and yield .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Cyclopropane derivative | Neuroprotective, Antioxidant |

| N-Cyclopropylbenzylamine | Simple cyclopropyl amine | Moderate cholinergic activity |

| (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine | Chiral tertiary amine | Potential AChE inhibitor |

This table illustrates how structural variations influence biological activity, emphasizing the significance of the cyclopropane group in enhancing pharmacological properties.

Propiedades

IUPAC Name |

N-benzyl-N-cyclopropylcyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-4-11(5-3-1)10-14(12-6-7-12)13-8-9-13/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQCJEFVOVIFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CC=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441371 | |

| Record name | N-Benzyl-N-cyclopropylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246257-67-0 | |

| Record name | N,N-Dicyclopropylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246257-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-N-cyclopropylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.